molecular formula C15H17F3N2O B2835879 (E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one CAS No. 478047-08-4

(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one

Cat. No.: B2835879
CAS No.: 478047-08-4
M. Wt: 298.309
InChI Key: DSTRKKLZDQJGET-VOTSOKGWSA-N
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Description

(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a piperazine ring, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one typically involves the reaction of 4-benzylpiperazine with a trifluoromethylated butenone precursor. The reaction is carried out under controlled conditions to ensure the formation of the desired (E)-isomer. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) and methanol, with reaction temperatures ranging from room temperature to 80°C.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the butenone moiety to butanol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the piperazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of butanol derivatives.

    Substitution: Formation of substituted piperazine or butenone derivatives.

Scientific Research Applications

(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the piperazine ring can interact with biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one: Lacks the (E)-isomer specificity.

    4-(4-benzylpiperazino)-1,1,1-trifluoro-2-buten-1-one: Different position of the double bond.

    4-(4-benzylpiperazino)-1,1,1-trifluoro-3-penten-2-one: Contains an additional carbon in the alkene chain.

Uniqueness

(E)-4-(4-benzylpiperazino)-1,1,1-trifluoro-3-buten-2-one is unique due to its specific (E)-isomer configuration, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability.

Properties

IUPAC Name

(E)-4-(4-benzylpiperazin-1-yl)-1,1,1-trifluorobut-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F3N2O/c16-15(17,18)14(21)6-7-19-8-10-20(11-9-19)12-13-4-2-1-3-5-13/h1-7H,8-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTRKKLZDQJGET-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=CC=C2)/C=C/C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819683
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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